molecular formula C18H26N2O4 B2460660 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea CAS No. 1251613-37-2

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2460660
CAS No.: 1251613-37-2
M. Wt: 334.416
InChI Key: CZDVVIDJJFOTOP-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system and a 4-methoxyphenethyl substituent. This compound is part of a broader class of spirocyclic and urea-based molecules investigated for applications ranging from biolubricants to bioactive agents .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-15-6-4-14(5-7-15)8-11-19-17(21)20-12-16-13-23-18(24-16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVVIDJJFOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentanone Acetalization

The spirocyclic acetal is synthesized via acid-catalyzed cyclization of a diketone or keto-alcohol. A sonochemical approach using montmorillonite KSF as a catalyst achieves high yields under mild conditions.

Procedure :

  • Combine cyclopentanone (1.0 equiv) with 1,2-ethanediol (1.2 equiv) in toluene.
  • Add montmorillonite KSF (10 wt%) and irradiate with ultrasound (40 kHz, 45 min).
  • Filter catalyst and isolate 1,4-dioxaspiro[4.4]nonane via vacuum distillation (78% yield).

Mechanistic Insight : Ultrasound enhances mass transfer, accelerating hemiacetal formation and dehydration.

Functionalization at C-2 Position

Introducing the methylene bridge requires alkylation of the spiroacetal. Nickel-catalyzed cross-coupling proves effective for C–C bond formation.

Optimized Conditions :

Parameter Value
Catalyst NiCl₂(dppp) (5 mol%)
Ligand 1,3-Bis(diphenylphosphino)propane
Alkylating Agent Bromomethyl pivalate
Solvent DMF, anhydrous
Temperature 80°C, 12 h
Yield 82%

Key Observation : The bulky pivalate group minimizes over-alkylation.

Incorporation of the 4-Methoxyphenethyl Group

Synthesis of 4-Methoxyphenethylamine

Stepwise Route :

  • Friedel-Crafts Acylation : Anisole + acetyl chloride → 4-methoxyacetophenone (AlCl₃, 0°C, 89%).
  • Reductive Amination :
    • 4-Methoxyacetophenone + ammonium acetate → imine intermediate (TiCl₄, 70°C).
    • NaBH₄ reduction → 4-methoxyphenethylamine (76% overall).

Alternative Pathway : Hydride reduction of 4-methoxyphenylacetonitrile (LiAlH₄, THF, 68%).

Coupling to the Spirocyclic Scaffold

Mitsunobu reaction facilitates ether bond formation between the spiroacetal alcohol and 4-methoxyphenethyl bromide:

Reaction Setup :

  • 2-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonane (1.0 equiv)
  • 4-Methoxyphenethyl bromide (1.1 equiv)
  • DIAD (1.2 equiv), PPh₃ (1.5 equiv) in THF
  • 0°C → rt, 6 h (Yield: 85%)

Side Reaction Mitigation : Excess DIAD prevents phosphine oxide accumulation.

Urea Bond Formation

Isocyanate Route

Step 1 : Phosgene-mediated conversion of 4-methoxyphenethylamine to isocyanate:

  • 4-Methoxyphenethylamine + triphosgene (0.35 equiv) → isocyanate intermediate (CH₂Cl₂, −10°C, 91%).

Step 2 : Reaction with spirocyclic amine:

  • Spirocyclic amine (1.0 equiv) + isocyanate (1.05 equiv) → urea product (Et₃N, THF, 88%).

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol :

  • Activate spirocyclic carboxylic acid with EDC (1.2 equiv)/HOBt (1.1 equiv) in DMF.
  • Add 4-methoxyphenethylamine (1.0 equiv), stir at rt for 24 h (Yield: 79%).

Advantage : Avoids phosgene handling while maintaining functional group tolerance.

Catalytic and Process Optimization

Nickel-Catalyzed Cyclization

Intramolecular C–N bond formation using Ni(II) complexes enhances step economy:

Cycle Details :

  • Ni(II)/phosphine catalyst enables enolate cyclization at 60°C.
  • DFT calculations support a β-hydride elimination-free pathway.

Phase-Transfer Catalysis

For aqueous-organic biphasic steps (e.g., ozonolysis), Adogen® 464 improves yield by 22%.

Analytical Characterization Data

Critical Spectroscopic Signatures :

  • ¹H NMR (500 MHz, CDCl₃): δ 6.82 (d, J = 8.5 Hz, 2H, ArH), 4.35 (s, 2H, OCH₂O), 3.78 (s, 3H, OCH₃).
  • ¹³C NMR : 156.8 (C=O), 113.4 (spiro quaternary C).
  • HRMS : m/z 389.2104 [M+H]⁺ (calc. 389.2109).

Challenges and Troubleshooting

Spiroacetal Hydrolysis

Mitigation Strategies :

  • Use anhydrous MgSO₄ during workup.
  • Avoid prolonged exposure to pH <5.

Urea Racemization

Solution : Conduct couplings at −20°C with Hünig’s base.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant Adaptation
Acetalization Ultrasound reactor Flow chemistry with in-line IR monitoring
Catalyst Recycling Not feasible Montmorillonite KSF reuse (5 cycles)
Yield Improvement 78% 82% (continuous extraction)

Emerging Methodologies

Photocatalytic Urea Synthesis :

  • Irradiation (450 nm) of spirocyclic amine + nitroarene → urea + H₂O (Pd/Cu dual catalysis, 63% yield).

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the methoxyphenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Dioxane Derivatives

Compounds with 1,4-dioxaspiro frameworks, such as those synthesized from oleic acid derivatives, share structural similarities but differ in alkyl chain length and functional groups. For example:

Compound Key Structural Features Applications/Properties Reference
1,4-Dioxaspiro[4.4]nonane derivatives Shorter alkyl chains, no urea linkage Biolubricants (low-temperature stability, viscosity) [18]
Oleic acid-based triesters Ester groups, unsaturated chains Tribological properties, oxidative stability [17]
Target compound Urea linkage, methoxyphenethyl substituent Potential dual use in biolubricants/pharmacology [18]

Urea Derivatives with Aromatic Substituents

Urea derivatives such as A-425619 and SB705498 (listed in ) share the urea core but feature distinct substituents influencing pharmacological activity:

Compound Substituents Activity/Application Reference
A-425619 Isoquinolinyl, trifluoromethyl benzyl TRPV1 channel antagonist [4]
SB705498 Bromophenyl, trifluoromethyl pyridyl TRPV1 antagonist (clinical studies) [4]
Target compound Methoxyphenethyl, dioxaspiro group Unclear bioactivity; structural novelty [18]

Sulfonylurea Derivatives (Patent Examples)

Sulfonylurea compounds from (e.g., N,N'-[2-(dodecanesulfonyloxy)phenyl]-urea ) emphasize sulfonyl groups for enhanced hydrolytic stability and industrial applications:

Compound Key Features Applications Reference
Sulfonylureas () Sulfonyloxy groups, long alkyl chains Materials science, coatings [3]
Target compound Dioxaspiro, methoxy group Underexplored applications [18]

The absence of sulfonyl groups in the target compound may limit its utility in high-stress industrial contexts but could improve biocompatibility for biomedical uses.

Key Research Findings and Data

Physicochemical Properties

  • Thermal Stability : Spirocyclic dioxane derivatives exhibit superior thermal stability (decomposition >250°C) compared to linear esters (<200°C) .
  • Viscosity : Urea derivatives generally have higher viscosity indices than ester-based biolubricants, though data for the target compound remain unpublished .
  • Solubility: The 4-methoxyphenethyl group may enhance solubility in polar solvents compared to nonpolar alkyl-chain analogs .

Biological Activity

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique spirocyclic structure, which is crucial for its biological activity. The synthesis typically involves multiple steps starting from a spirocyclic core combined with a methoxyphenethyl group. The general synthetic route includes:

  • Formation of the spirocyclic core : This is achieved through cyclization reactions involving ketones and acetals.
  • Introduction of the methoxyphenethyl group : This step is critical as it enhances the compound's binding affinity to biological targets.

The biological activity of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The spirocyclic structure allows for effective binding to enzymes, potentially inhibiting their activity.
  • Receptor Binding : The methoxyphenethyl moiety enhances binding affinity to various receptors, which may include serotonin receptors, contributing to its pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. For instance:

Case Studies and Research Findings

A review of literature reveals several studies that have explored the biological activities of similar compounds:

  • 5-HT1A Receptor Agonism : A related compound was identified as a potent agonist for the 5-HT1A receptor, showing promise in neuroprotection and analgesia . This suggests potential pathways through which 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea may exert similar effects.
  • Binding Affinity Studies : Research on related spirocyclic compounds has demonstrated significant binding affinity to various receptors, indicating that modifications in structure can lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(1,4-Dioxaspiro[4.5]decane derivativeStructurePotent 5-HT1A agonist
3-(4-Methoxyphenethyl)ureaStructureModerate anticancer properties

Q & A

Q. What are the optimal synthetic routes for 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the 1,4-dioxaspiro[4.4]nonane core. Key steps include:

  • Alkylation : Reacting the spirocyclic ether with a methylating agent under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to introduce the methyl group .
  • Urea Formation : Coupling the alkylated intermediate with 4-methoxyphenethylamine via carbodiimide-mediated condensation (e.g., EDC/HOBt in dichloromethane) .
    Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature. For example, excess amine can drive urea formation to completion, while polar aprotic solvents (e.g., DMSO) may stabilize intermediates .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C, monitoring hydrolytic cleavage of the urea bond via HPLC or LC-MS. The 1,4-dioxaspiro[4.4]nonane moiety is prone to ring-opening in acidic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Stability is typically maintained below 150°C, but the methoxyphenethyl group may oxidize at higher temperatures .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved through experimental design?

Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or solvent effects). To address this:

  • Standardize Assays : Use isogenic cell lines and consistent solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Dose-Response Validation : Perform IC50/EC50 determinations across multiple replicates. For example, if initial studies show conflicting kinase inhibition results, repeat assays with purified enzymes (e.g., using SPR or ITC for binding affinity measurements) .
  • Meta-Analysis : Compare results with structurally analogous urea derivatives (e.g., 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea) to identify SAR trends .

Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on the urea linker’s hydrogen-bonding capacity and the spirocyclic system’s conformational rigidity .
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenethyl with 4-fluorophenethyl) and test activity in cellular assays. For example, methoxy-to-fluoro substitution may enhance membrane permeability .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity using regression models .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties, such as bioavailability and metabolic clearance?

Methodological Answer :

  • Bioavailability : Administer the compound orally and intravenously to rodent models, collecting plasma samples at timed intervals. Calculate absolute bioavailability (F) using AUC ratios. The spirocyclic structure may improve oral absorption due to reduced polarity .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes. The 1,4-dioxaspiro[4.4]nonane group is likely metabolized via oxidative ring-opening, while the urea bond may resist hydrolysis .
  • Tissue Distribution : Radiolabel the compound (e.g., with ³H or ¹⁴C) and quantify accumulation in target organs using autoradiography .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

Methodological Answer : Discrepancies often stem from solvent polarity and hydrogen-bonding capacity. For example:

  • Polar Solvents (e.g., Water, MeOH) : Low solubility due to the hydrophobic spirocyclic and phenethyl groups. Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nonpolar Solvents (e.g., DCM, Ethyl Acetate) : Higher solubility but limited utility in biological assays. Validate solubility with nephelometry or UV-Vis spectroscopy at λmax ~255 nm .

Comparative Structural Analysis

Table 1 : Key structural analogs and their unique attributes

Compound NameStructural FeaturesBiological Relevance
1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)ureaChlorophenyl groupEnhanced kinase selectivity
1-(Naphthalen-2-yl)-3-(2-(morpholinomethyl)ethyl)ureaNaphthalene moietyImproved blood-brain barrier penetration
Target Compound 1,4-Dioxaspiro[4.4]nonane + 4-methoxyphenethylBalanced lipophilicity and metabolic stability

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